molecular formula C13H19NO4S B13898619 cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid

cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid

Cat. No.: B13898619
M. Wt: 285.36 g/mol
InChI Key: UIYBUCUCGKWUOS-WSMZBUKVSA-N
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Description

cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid: is a complex organic compound with a unique structure that combines a hexahydro-furo-pyrrole core with a methylbenzenesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hexahydro-furo-pyrrole core: This can be achieved through cyclization reactions involving suitable starting materials under controlled conditions.

    Introduction of the methylbenzenesulfonic acid group: This step often involves sulfonation reactions using reagents like methylbenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes:

    Temperature control: Maintaining optimal temperatures to ensure the desired reaction pathway.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. These interactions can lead to:

    Inhibition of enzymes: The compound may bind to enzyme active sites, inhibiting their activity.

    Modulation of signaling pathways: It can affect cellular signaling pathways, leading to changes in cell behavior.

    Binding to receptors: The compound may interact with cell surface or intracellular receptors, triggering biological responses.

Comparison with Similar Compounds

cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific reactivity, making each unique in its applications and properties.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C6H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-7-6-4-8-3-5(1)6/h2-5H,1H3,(H,8,9,10);5-7H,1-4H2/t;5-,6+/m.0/s1

InChI Key

UIYBUCUCGKWUOS-WSMZBUKVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]2[C@@H]1COC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC2C1COC2

Origin of Product

United States

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